1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-
Description
Significance of Sulfone and Fluoro Substituents in Advanced Chemical Architectures
The incorporation of sulfone (–SO₂–) and fluoro (–F) groups into organic molecules is a powerful strategy for fine-tuning their physicochemical properties. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter a molecule's electronic character, solubility, and intermolecular interactions. Diaryl sulfones, in particular, are noted for their chemical and thermal stability, making them valuable components in high-performance polymers and engineering plastics. wikipedia.org
Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic compounds. The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine substitution can modulate a compound's lipophilicity and binding affinity to biological targets, making it a crucial tool in medicinal chemistry. In materials science, fluorination is used to create polymers with enhanced chemical resistance, thermal stability, and specific surface properties. mdpi.com
| Functional Group | Key Structural Feature | Common Physicochemical Impact | Primary Field of Application |
|---|---|---|---|
| Biphenyl (B1667301) | Two linked phenyl rings (C₆H₅-C₆H₅) | Provides thermal stability and a rigid backbone | Liquid crystals, high-performance polymers, drug scaffolds |
| Sulfone | Sulfonyl group (R-SO₂-R') | Electron-withdrawing, enhances thermal stability, acts as H-bond acceptor | Engineering plastics, pharmaceuticals |
| Fluoro | Carbon-Fluorine bond (C-F) | Increases metabolic stability, modulates lipophilicity, enhances thermal stability | Medicinal chemistry, advanced polymers |
Rationale for the Academic Investigation of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-
The academic investigation of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- is predicated on the synergistic combination of its three core components: the biphenyl scaffold, the diaryl sulfone linkages, and the terminal fluorine atoms. This specific molecular architecture is expected to yield a material with exceptional thermal and chemical stability. The rationale for its study can be understood by considering its potential applications, particularly as a high-performance polymer building block or monomer.
The central biphenyl unit provides a rigid and thermally robust core. The two diaryl sulfone groups attached at the 4 and 4' positions extend this rigidity and introduce strong, polar interactions, which can contribute to a high glass transition temperature and mechanical strength in a resulting polymer. The terminal para-fluorophenyl groups further enhance these properties. The strong C-F bonds are anticipated to increase the oxidative and thermal stability of the molecule.
A comparative analysis with its chlorinated analog, 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl , provides further justification for its study. While the chloro- and fluoro-substituents are both halogens, fluorine's higher electronegativity and smaller size can lead to different and potentially superior material properties, such as enhanced stability and distinct electronic characteristics.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 22287-56-5 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | nih.gov |
| Molecular Weight | 503.42 g/mol | sigmaaldrich.com |
| Melting Point | 278-280 °C | chemicalbook.com |
The high melting point of the chlorinated analog suggests a very stable crystal lattice and strong intermolecular forces. chemicalbook.com It is hypothesized that substituting chlorine with fluorine in 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- would likely result in a similarly high, if not higher, melting point and thermal stability due to the greater strength of the C-F bond compared to the C-Cl bond. Research into this fluorinated derivative is therefore driven by the pursuit of new materials with superior performance characteristics for use in demanding environments, such as in the aerospace, electronics, and automotive industries.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[4-(4-fluorophenyl)sulfonylphenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTOCQNXMGILGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367558 | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136012-52-7 | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of 1,1 Biphenyl, 4,4 Bis 4 Fluorophenyl Sulfonyl
Quantum Chemical Calculations for Molecular Structure and Electronic Configurations
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry and vibrational frequencies of molecules. For diphenylsulfone and its derivatives, DFT calculations using the B3LYP functional with a 6-311G** basis set have shown excellent agreement with experimental X-ray diffraction data for structural parameters. researchgate.net These calculations can reliably predict the geometry of the sulfonyl group and the orientation of the phenyl rings. researchgate.net
In studies of various biphenyl (B1667301) derivatives, DFT at the B3LYP/6-31G(d) level has been effectively used to investigate geometric parameters and electronic properties like dipole moments. jcsp.org.pk For 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-, DFT would be applied to calculate key structural features, such as the C-S and S-O bond lengths, the C-S-C bond angle, and the crucial dihedral angle between the two phenyl rings of the biphenyl core. This dihedral angle is a defining conformational feature of biphenyl systems, influenced by the steric hindrance of the large sulfonyl substituents. libretexts.org
Table 1: Representative DFT-Calculated Structural Parameters for Diphenylsulfone (Analogous System)
| Parameter | Calculated Value (B3LYP/6-311G**) |
|---|---|
| S-O Bond Length | 1.45 Å |
| S-C Bond Length | 1.78 Å |
| O-S-O Angle | 120.1° |
| C-S-C Angle | 104.9° |
Data sourced from studies on diphenylsulfone, a core component of the target molecule. researchgate.net
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. researchgate.net
For 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-, the HOMO is expected to be localized primarily on the biphenyl and fluorophenyl rings, which are electron-rich π-systems. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing sulfonyl groups. The large π-conjugated system suggests a relatively small HOMO-LUMO gap compared to smaller, non-conjugated molecules. This gap can be calculated using DFT, providing insight into the molecule's potential as an electronic material.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Biphenyl System
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -1.5 |
| HOMO | -6.0 |
| HOMO-LUMO Gap | 4.5 |
Values are representative and based on typical calculations for substituted aromatic systems.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. researchgate.netrsc.org This allows for the determination of reaction barriers (activation energies) and thermodynamic feasibilities.
For reactions involving diaryl sulfones, such as their synthesis or subsequent functionalization, DFT calculations can be employed to explore potential mechanisms. organic-chemistry.orgnih.gov For instance, in a hypothetical nucleophilic aromatic substitution reaction on one of the fluorophenyl rings, computational models could compare different pathways, identify the rate-determining step, and explain the observed regioselectivity. eurjchem.com Mechanistic experiments combined with DFT calculations provide a synergistic approach to understanding complex reaction outcomes. researchgate.net
Theoretical Studies on Non-Covalent Interactions within Related Molecular Systems
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and condensed-phase properties of molecules. In 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-, several types of non-covalent interactions are expected to be significant.
The presence of highly electronegative fluorine and oxygen atoms makes S-F, S-O, and C-H···O/F interactions particularly important. rsc.orgresearchgate.net Computational studies on related fluorinated sulfonyl compounds have used methods like Symmetry-Adapted Perturbation Theory (SAPT) and Natural Bond Orbital (NBO) analysis to uncover the electrostatic nature of these interactions. rsc.orgresearchgate.net Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures, revealing the prevalence of interactions like F···π and Cl···O contacts in halogenated sulfonyl compounds. nih.gov
The fluorophenyl groups can engage in π-π stacking and various fluorine-specific interactions. Theoretical analysis can quantify the strength and directionality of these forces, explaining how molecules pack in the solid state and interact in solution.
Advanced Spectroscopic and Crystallographic Elucidation Techniques for 1,1 Biphenyl, 4,4 Bis 4 Fluorophenyl Sulfonyl
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for assigning the core structure of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-. The molecule's symmetry significantly influences the number of unique signals observed in the spectra. Due to the symmetrical nature of the molecule (possessing a C₂ axis of rotation), the number of expected signals is halved.
Proton (¹H) NMR: The ¹H NMR spectrum would display signals exclusively in the aromatic region. The protons on the central biphenyl (B1667301) ring and the terminal fluorophenyl rings would appear as distinct AA'BB' systems, which often present as a pair of doublets.
Interactive Data Table: Expected ¹H NMR Signals for 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.0 - 8.2 | Doublet | 4H | Biphenyl Protons (ortho to -SO₂-) | These protons are deshielded by the electron-withdrawing sulfonyl group, shifting them downfield. |
| ~7.8 - 8.0 | Doublet | 4H | Biphenyl Protons (meta to -SO₂-) | These protons are less affected by the sulfonyl group compared to the ortho protons. |
| ~7.9 - 8.1 | Doublet of Doublets | 4H | Fluorophenyl Protons (ortho to -SO₂-) | Deshielded by the sulfonyl group and coupled to both the adjacent proton and the fluorine atom. |
| ~7.2 - 7.4 | Doublet of Doublets | 4H | Fluorophenyl Protons (ortho to -F) | Shielded relative to the other protons and coupled to the adjacent proton and the fluorine atom. |
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon framework. The number of signals would be limited by the molecule's symmetry. The carbons directly attached to the electronegative sulfonyl groups and the fluorine atoms would show characteristic chemical shifts and coupling patterns (in the case of C-F coupling).
Interactive Data Table: Expected ¹³C NMR Signals for 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Interpretation |
| ~165 | Large (¹JCF) | Fluorophenyl Carbon (ipso to -F) | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is shifted significantly downfield. |
| ~145 | Small (⁴JCF) | Biphenyl Carbon (ipso to -SO₂-) | The quaternary carbon attached to the sulfonyl group. |
| ~140 | Small (³JCF) | Biphenyl Carbon (ipso to other ring) | The quaternary carbon at the biphenyl linkage. |
| ~135 | Small (²JCF) | Fluorophenyl Carbon (ipso to -SO₂-) | The quaternary carbon attached to the sulfonyl group. |
| ~130 | Small (³JCF) | Biphenyl Carbon (ortho to -SO₂-) | Aromatic CH carbon deshielded by the sulfonyl group. |
| ~129 | Small (²JCF) | Fluorophenyl Carbon (ortho to -SO₂-) | Aromatic CH carbon deshielded by the sulfonyl group. |
| ~128 | N/A | Biphenyl Carbon (meta to -SO₂-) | Aromatic CH carbon. |
| ~117 | Medium (²JCF) | Fluorophenyl Carbon (ortho to -F) | Aromatic CH carbon shielded by the fluorine atom, showing a characteristic two-bond C-F coupling. |
To unambiguously assign the proton and carbon signals and to understand through-bond and through-space correlations, advanced 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, confirming the connectivity of adjacent protons in the biphenyl and fluorophenyl systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the different rings, for instance, by showing a correlation from the biphenyl protons to the sulfonyl-bearing carbon of the fluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's conformation, such as the dihedral angle between the biphenyl rings.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- (C₂₄H₁₆F₂O₄S₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be approximately 470.04 Da. Analysis of the isotopic pattern, particularly the contribution from the ³⁴S isotope, would further corroborate the elemental composition.
Under tandem mass spectrometry (MS/MS) conditions, the molecular ion would be induced to fragment. The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragmentation pathways would include:
Cleavage of the C-S bond, leading to fragments corresponding to the biphenyl dication and the 4-fluorophenylsulfonyl radical or anion.
Cleavage of the S-phenyl bond, resulting in a biphenylsulfonyl fragment.
Loss of SO₂ is a common fragmentation pathway for aromatic sulfones.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions characteristic of the sulfonyl (SO₂) group. Other key vibrations would correspond to the C-F bond and the aromatic C-H and C=C bonds.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are typically strong in the Raman spectrum, which would be useful for characterizing the biphenyl and fluorophenyl moieties.
Interactive Data Table: Key Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Technique | Assignment | Interpretation |
| ~1320-1350 | IR, Raman | SO₂ Asymmetric Stretch | A very strong and characteristic absorption for the sulfonyl group. |
| ~1150-1170 | IR, Raman | SO₂ Symmetric Stretch | A very strong and characteristic absorption for the sulfonyl group. |
| ~1200-1250 | IR | C-F Stretch | A strong band indicating the presence of the fluoroaromatic group. |
| ~3050-3100 | IR, Raman | Aromatic C-H Stretch | Characteristic of the protons on the benzene (B151609) rings. |
| ~1580-1600 | IR, Raman | Aromatic C=C Stretch | Vibrations associated with the aromatic ring skeletons. |
| ~1090 | IR, Raman | S-Phenyl Stretch | Vibration of the sulfur-carbon bond connecting the sulfonyl group to the phenyl rings. |
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Single-Crystal X-ray Diffraction: If a suitable single crystal of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would definitively establish the molecular conformation in the solid state, including the dihedral angle between the two phenyl rings of the biphenyl core and the geometry around the tetrahedral sulfur centers. It would also reveal details about the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that govern the crystal packing.
Powder X-ray Diffraction (PXRD): For a microcrystalline (powder) sample, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for the specific crystalline phase. This technique is essential for quality control, phase identification, and assessing the crystallinity of the bulk material. While it does not provide the detailed atomic-level structure of a single-crystal analysis, it is invaluable for confirming that a synthesized powder corresponds to a known crystal structure.
Crystal Structure Determination and Refinement Methodologies
The precise three-dimensional arrangement of atoms in 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- is determined using single-crystal X-ray diffraction. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions of the atoms in the crystal lattice can be deduced from the intensities and angles of the diffracted beams.
The initial step in this process is the growth of high-quality single crystals suitable for X-ray analysis. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent. Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms.
Data collection is performed using a diffractometer equipped with a sensitive detector. The collected diffraction data are then processed to yield a set of structure factors, which are used to solve the crystal structure. The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
| Parameter | Value |
|---|---|
| Empirical Formula | C18H20F2N2O2S |
| Formula Weight | 378.43 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.905(6) |
| b (Å) | 16.907(15) |
| c (Å) | 10.778(9) |
| β (°) | 98.831(5) |
| Volume (ų) | 1784.1(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.408 |
| R-factor (%) | 4.08 |
Polymorphism Investigations via Crystallographic Techniques
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. The investigation of polymorphism in 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- is primarily conducted using crystallographic techniques.
Powder X-ray diffraction (PXRD) is a key method for identifying and characterizing different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. By comparing the PXRD patterns of different batches of the compound, researchers can determine if multiple crystalline forms are present.
Single-crystal X-ray diffraction provides the most definitive evidence of polymorphism by determining the complete crystal structure of each form. This allows for a detailed comparison of the molecular packing, intermolecular interactions, and conformational differences between the polymorphs.
Other techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are often used in conjunction with crystallographic methods to study the thermal behavior and stability of different polymorphs. While specific studies on the polymorphism of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- have not been reported, the investigation of polymorphism in related biphenyl compounds has revealed the existence of multiple crystalline forms with different molecular conformations and packing arrangements.
UV-Visible Absorption and Fluorescence Spectroscopic Methods
UV-Visible absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-. These techniques provide information about the electronic transitions within the molecule and how they are influenced by the surrounding environment.
Methodologies for Electronic Transition Analysis
UV-Visible absorption spectroscopy measures the absorption of light by the molecule as a function of wavelength. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-, the most common electronic transitions are π → π* transitions, which involve the excitation of electrons in the delocalized π-system of the biphenyl and phenylsulfonyl moieties.
The absorption spectrum is typically recorded by dissolving the compound in a suitable solvent and measuring the absorbance over a range of wavelengths. The wavelength of maximum absorption (λmax) corresponds to the energy of the electronic transition. The intensity of the absorption is related to the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength. For biphenyl derivatives, the main absorption band is often attributed to the conjugation between the two phenyl rings. nih.gov
Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Following absorption of a photon, the molecule can return to the ground state by emitting a photon of lower energy (longer wavelength). This process is known as fluorescence. The fluorescence spectrum is recorded by exciting the sample at a specific wavelength and measuring the intensity of the emitted light at various wavelengths. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.
Techniques for Studying Spectral Responses in Chemical Environments
The absorption and fluorescence spectra of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- can be significantly influenced by the surrounding chemical environment. Studying these spectral responses provides valuable insights into the nature of the excited state and the intermolecular interactions between the molecule and the solvent.
Solvatochromism is the phenomenon where the position, intensity, and shape of the absorption or emission bands change with the polarity of the solvent. This effect is particularly pronounced for molecules that have a significant change in dipole moment upon electronic excitation. By measuring the spectra in a series of solvents with varying polarities, it is possible to construct a Lippert-Mataga plot, which relates the Stokes shift to the solvent polarity function. This analysis can provide information about the change in dipole moment upon excitation.
The following table presents hypothetical UV-Vis absorption and fluorescence data for 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- in different solvents to illustrate the concept of solvatochromism, based on typical behavior of related diphenyl sulfone derivatives. mdpi.com
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 0.1 | 320 | 380 | 5208 |
| Toluene | 2.4 | 325 | 395 | 5865 |
| Dichloromethane | 3.1 | 330 | 410 | 6410 |
| Acetonitrile | 5.8 | 335 | 430 | 7294 |
Research Applications in Polymer and Materials Chemistry Utilizing 1,1 Biphenyl, 4,4 Bis 4 Fluorophenyl Sulfonyl As a Building Block
Role as a Monomer in the Synthesis of High-Performance Polymers
This monomer is primarily used in the production of poly(arylene ether sulfone)s (PAES), a class of engineering thermoplastics known for their outstanding properties.
The chemical structure of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- imparts several desirable characteristics to the resulting polymer backbone:
Thermal and Mechanical Stability : The rigid biphenyl (B1667301) unit integrated into the polymer chain enhances the glass transition temperature (Tg) and improves the mechanical strength of the material.
Chemical Resistance : The ether and sulfone linkages contribute to the polymer's resistance to a wide range of chemicals.
Reactivity : The fluorine atoms are activated by the strong electron-withdrawing effect of the adjacent sulfonyl (–SO2–) groups. This activation makes the terminal fluorine atoms susceptible to nucleophilic aromatic substitution, which is the key reaction for polymerization.
Processability : While the biphenyl unit adds rigidity, the ether linkages formed during polymerization provide a degree of flexibility to the backbone, allowing the resulting thermoplastic polymers to be melt-processed.
High-molecular-weight poly(arylene ether sulfone)s are synthesized from 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- via nucleophilic aromatic substitution (SNAr) step-growth polycondensation.
The general reaction involves copolymerizing the activated di-fluoro monomer with an aromatic diol (a bisphenol), such as 4,4'-dihydroxybiphenyl. The reaction is typically carried out in a high-boiling polar aprotic solvent, like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in the presence of a weak base, most commonly potassium carbonate (K2CO3). The base deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide, which then attacks the electron-deficient carbon atom bonded to the fluorine atom on the sulfonyl-activated monomer.
A common procedure involves:
Charging a reaction flask with the fluoro-monomer, a bisphenol comonomer, and excess potassium carbonate.
Adding a polar aprotic solvent and an azeotroping agent like toluene.
Heating the mixture to reflux to remove water via azeotropic distillation, ensuring anhydrous conditions and complete formation of the dipotassium (B57713) salt of the bisphenol.
Increasing the temperature to initiate the polymerization, typically between 160-190°C.
The reaction proceeds for several hours until a high-viscosity solution is obtained, indicating the formation of a high-molecular-weight polymer.
The polymer is then isolated by precipitation in a non-solvent like methanol (B129727) or water.
The resulting polymers exhibit high thermal stability, making them suitable for demanding applications.
Table 1: Properties of Polymers Synthesized with Biphenyl-Based Monomers
| Polymer Series | Comonomers | Degree of Sulfonation (%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5%) (°C) |
|---|---|---|---|---|
| SPES-HQ | Sulfonated/non-sulfonated difluorodiphenyl sulfones + Hydroquinone | 40-60 | 230 - 250 | > 450 |
| SPES-SPHD | Sulfonated/non-sulfonated difluorodiphenyl sulfones + SPHD* | 40-60 | 240 - 265 | > 450 |
SPHD: 4,4′-(4,4′-sulfonylbis-(1,4-phenylene)bis(oxy)) diphenol *Data synthesized from findings on related poly(arylene ether sulfone) systems. tandfonline.com
Integration into Advanced Functional Materials Architectures
Polymers derived from 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- serve as foundational structures for more complex, functional materials.
While 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- itself is not inherently electro-active or luminescent, the poly(arylene ether sulfone) backbone created from it can be modified or used in conjunction with other functional molecules. Research into related biphenyl and sulfonyl-containing structures has shown pathways for creating such materials. For instance, carbazole (B46965) derivatives containing sulfonyl groups have been synthesized and electropolymerized to create films with electrochromic properties, changing color upon the application of voltage. nycu.edu.tw Similarly, other biphenyl derivatives, such as 4,4′-di(pyren-1-yl)-1,1′-biphenyl, have been successfully used as deep-blue emitting layers in organic light-emitting diodes (OLEDs). rsc.org These examples suggest that the stable polymer platform derived from 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- could potentially be functionalized with electro-active or chromophoric moieties to develop advanced materials.
A significant application of polymers derived from this monomer is in the field of membrane technology, particularly for proton exchange membranes (PEMs) used in fuel cells. The robust mechanical and thermal properties of the PAES backbone are ideal for this purpose.
The methodology involves two key stages:
Polymer Synthesis : A high-molecular-weight PAES is first synthesized using the polycondensation reaction described in section 5.1.2.
Post-Sulfonation : The resulting polymer is sulfonated to introduce sulfonic acid (–SO3H) groups. These groups are hydrophilic and facilitate proton transport. A common method is to dissolve the polymer in concentrated sulfuric acid or oleum (B3057394) and stir at a controlled temperature until the desired degree of sulfonation is achieved.
Membrane Casting : The sulfonated polymer (now a sulfonated poly(arylene ether sulfone), or SPAES) is dissolved in a suitable solvent (e.g., DMAc) to form a viscous solution. This solution is then cast onto a flat glass plate and heated in an oven to slowly evaporate the solvent, resulting in a thin, uniform, and flexible membrane. nih.gov
The properties of the resulting membranes, such as ion exchange capacity (IEC), water uptake, and proton conductivity, can be controlled by adjusting the degree of sulfonation. nih.gov
Table 2: Representative Properties of Sulfonated Poly(arylene ether sulfone) Membranes
| Property | Description | Typical Value Range |
|---|---|---|
| Ion Exchange Capacity (IEC) | Moles of sulfonic acid groups per gram of dry polymer. | 1.0 - 2.5 meq/g |
| Water Uptake (%) | The amount of water absorbed by the membrane, crucial for proton transport. | 20% - 80% |
| Proton Conductivity (S/cm) | The measure of the membrane's ability to conduct protons. | 10⁻² - 10⁻¹ S/cm |
| Thermal Stability | The temperature at which the sulfonic acid groups begin to decompose. | 200 - 300 °C |
Values are representative for the SPAES class of materials. tandfonline.comnih.gov
Strategies for Controlled Polymer Molecular Weight and Architectural Engineering
In step-growth polycondensation, achieving a specific molecular weight and controlling the polymer architecture are crucial for tailoring the final material properties. Several strategies are employed in the synthesis of PAES from 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-. psu.edu
Stoichiometric Control : According to the Carothers equation for step-growth polymerization, the number-average degree of polymerization (and thus molecular weight) is highly sensitive to the stoichiometric balance between the two monomers (the di-fluoro and di-hydroxy compounds). A slight excess of one monomer can be used to intentionally limit the molecular weight to a desired target. uky.edu For example, using a calculated excess of the activated di-fluoro monomer ensures that all polymer chains are terminated with a reactive fluoro-group.
End-Capping : A monofunctional reagent can be added to the polymerization mixture to control the molecular weight. This "end-capper" reacts with the growing polymer chain ends, preventing further propagation. For instance, a simple phenol (B47542) or an activated monohalide like 4-fluorophenyl sulfone can be used to cap the chains at a predictable average length.
Reaction Time and Temperature : While less precise, controlling the reaction time can also influence the final molecular weight. Stopping the reaction before it reaches completion will result in a lower molecular weight. Temperature affects the reaction rate; higher temperatures can lead to higher molecular weights more quickly but may also promote side reactions that can limit the ultimate chain length. acs.org
These strategies allow for the precise engineering of polymer chains to optimize properties like viscosity for processing, or mechanical strength and toughness in the final product.
Mechanistic Organic Chemistry Studies Involving 1,1 Biphenyl, 4,4 Bis 4 Fluorophenyl Sulfonyl
Electrophilic Aromatic Substitution Reaction Pathways on the Biphenyl (B1667301) Core
The biphenyl core of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. The substitution pattern on the biphenyl rings is dictated by the directing effects of the substituents present, namely the phenyl group and the (4-fluorophenyl)sulfonyl group.
The phenyl group is known to be an ortho, para-directing activator in EAS. youtube.comnih.gov Conversely, the sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and is a meta-director. lkouniv.ac.inrsc.org In the case of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-, each phenyl ring of the biphenyl core is substituted at the 4-position by a (4-fluorophenyl)sulfonyl group. This substitution pattern significantly influences the regioselectivity of subsequent electrophilic attacks.
Considering one ring of the biphenyl system, it is substituted by a phenyl group at C1 and a (4-fluorophenyl)sulfonyl group at C4. The phenyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, the para position is already occupied. The (4-fluorophenyl)sulfonyl group directs incoming electrophiles to the meta (C3, C5) positions relative to itself. Therefore, positions C2, C3, C5, and C6 are all potential sites for electrophilic attack, and the final product distribution will depend on the interplay between the activating effect of the phenyl group and the deactivating effect of the sulfonyl group.
The reaction pathway for a general electrophilic aromatic substitution is depicted below:
Generation of the electrophile (E⁺): This is typically achieved by the reaction of a precursor with a catalyst.
Attack of the aromatic ring: The π-electrons of the biphenyl ring act as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Phenyl Ring of the Biphenyl Core
| Position of Attack | Directing Influence of Phenyl Group (at C1) | Directing Influence of -(SO₂)-Ar-F Group (at C4) | Predicted Outcome |
| C2 (ortho to phenyl) | Activating, ortho, para-directing | --- | Favorable |
| C3 (meta to phenyl) | --- | Deactivating, meta-directing | Favorable |
| C5 (meta to phenyl) | --- | Deactivating, meta-directing | Favorable |
| C6 (ortho to phenyl) | Activating, ortho, para-directing | --- | Favorable |
Nucleophilic Reactions Involving Sulfonyl and Fluoro Functionalities
The presence of strongly electron-withdrawing sulfonyl groups and fluorine atoms renders the aromatic rings of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- susceptible to nucleophilic aromatic substitution (SNAr).
The SNAr mechanism typically proceeds in two steps:
Nucleophilic attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com
Departure of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.
In this compound, the fluorine atom can act as a leaving group. While fluoride (B91410) is generally considered a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. stackexchange.comwyzant.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. stackexchange.com The presence of the powerfully electron-withdrawing sulfonyl group further activates the ring towards nucleophilic attack.
Nucleophilic attack can also occur at the sulfur atom of the sulfonyl group, especially with strong nucleophiles. This can lead to the cleavage of the C-S bond.
Table 2: Potential Nucleophilic Reactions
| Reaction Type | Nucleophile (Nu⁻) | Site of Attack | Potential Product |
| SNAr | RO⁻, R₂NH, RS⁻ | Carbon bearing Fluorine | 1,1'-Biphenyl, 4-[(4-fluorophenyl)sulfonyl]-4'-[(4-nucleophile-phenyl)sulfonyl]- |
| Nucleophilic attack on Sulfur | R⁻, H⁻ | Sulfur atom | Cleavage of the C-S bond |
Exploration of Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-, regioselectivity is a key consideration in both electrophilic and nucleophilic substitution reactions.
In electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the existing substituents, as discussed in section 6.1. The interplay between the ortho, para-directing phenyl group and the meta-directing sulfonyl group will determine the position of the incoming electrophile. libretexts.orgyoutube.com
In nucleophilic aromatic substitution, the reaction is highly regioselective, with the nucleophile attacking the carbon atom directly attached to the fluorine atom. This is because the fluorine atom is the most activating leaving group for SNAr on the fluoro-substituted phenyl ring.
Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. While the core structure of 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- is achiral, stereocenters can be introduced through chemical transformations. For instance, the synthesis of chiral sulfones can be achieved with high stereoselectivity. thieme-connect.com If a reaction involving this compound leads to the formation of a new chiral center, the stereoselectivity of the reaction would be an important factor to consider.
Table 3: Factors Influencing Regio- and Stereoselectivity
| Transformation Type | Selectivity | Key Influencing Factors |
| Electrophilic Aromatic Substitution | Regioselectivity | Directing effects of phenyl and sulfonyl groups, steric hindrance. rsc.orgresearchgate.net |
| Nucleophilic Aromatic Substitution | Regioselectivity | Position of the fluorine atom and the activating effect of the sulfonyl group. |
| Reactions creating stereocenters | Stereoselectivity | Nature of the reagents, catalysts, and reaction conditions. |
Catalytic Methodologies in Chemical Reactions Involving the Compound
Catalytic methods play a crucial role in the synthesis and functionalization of complex molecules like 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-. Palladium-catalyzed cross-coupling reactions are particularly important for the formation of C-C and C-S bonds. acs.orgresearchgate.net
The synthesis of diaryl sulfones can be achieved through palladium-catalyzed coupling of aryl halides or triflates with sulfinic acid salts. acs.org Furthermore, palladium-catalyzed C-H activation and sulfonylation is an emerging strategy for the synthesis of diaryl sulfones. acs.orgnih.gov These methods could potentially be applied to modify the biphenyl or the fluorophenyl rings of the title compound.
For instance, a palladium catalyst could be used to couple an aryl or vinyl group to the biphenyl core via a C-H activation strategy. Alternatively, the fluorine atoms could potentially be replaced with other functional groups using palladium-catalyzed cross-coupling reactions, although this is less common for aryl fluorides compared to other aryl halides.
Table 4: Potential Catalytic Reactions
| Catalytic Method | Catalyst | Reactants | Potential Application |
| Suzuki Coupling | Palladium complex | Aryl boronic acid and an aryl halide derivative of the compound | C-C bond formation on the aromatic rings. nih.gov |
| Buchwald-Hartwig Amination | Palladium complex | Amine and an aryl halide derivative of the compound | C-N bond formation on the aromatic rings. |
| C-H Activation/Sulfonylation | Palladium complex | A sulfonylating agent | Introduction of additional sulfonyl groups. acs.orgnih.gov |
Future Research Directions and Emerging Paradigms for 1,1 Biphenyl, 4,4 Bis 4 Fluorophenyl Sulfonyl
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of diaryl sulfones often involves methods that can be harsh or require expensive catalysts. organic-chemistry.org Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic pathways to "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-".
One promising avenue is the advancement of nucleophilic aromatic substitution (SNAr) reactions. This method is a cornerstone for the synthesis of poly(arylene ether sulfone)s (PAES), where activated aryl halides react with bisphenols. researchgate.netsemanticscholar.org For the target molecule, this could involve the reaction of a biphenyl (B1667301) bisphenoxide with 4-fluorophenylsulfonyl chloride. Research into novel solvent systems, such as deep eutectic solvents, could offer a more sustainable alternative to traditional volatile organic compounds (VOCs), potentially leading to higher yields and easier product purification. rsc.org
Furthermore, metal-free synthesis strategies are gaining traction. For instance, a recently developed method utilizes the reaction of arynes with thiosulfonates, offering a transition-metal-free route to diaryl sulfones under mild conditions. organic-chemistry.org Another approach involves a triflic acid-catalyzed Friedel-Crafts reaction of arylsulfonyl chlorides with arenes, which presents a straightforward and high-selectivity pathway. chemistryviews.org Adapting these methodologies for the synthesis of "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" could represent a significant step towards more sustainable chemical manufacturing.
The development of catalytic systems using earth-abundant and non-toxic metals is another key research direction. For example, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been demonstrated as an effective and recyclable catalyst for the synthesis of diaryl sulfones from aryl halides and aryl sulfonic acid salts. nanomaterchem.com Similarly, carbon-supported copper nanoparticles have shown high catalytic activity for the reaction of arylboronic acids and arylsulfonyl hydrazides at room temperature. rsc.org
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Method | Potential Precursors for Target Compound | Key Advantages | Potential Research Focus |
| Nucleophilic Aromatic Substitution (SNAr) | 4,4'-Biphenol and 4-fluorophenylsulfonyl chloride | Well-established for polymers, high yields | Optimization of reaction conditions, use of sustainable solvents |
| Aryne Chemistry | 2-(Trimethylsilyl)aryl triflates and thiosulfonates | Metal-free, mild conditions, scalable | Adaptation to biphenyl systems, functional group tolerance |
| Friedel-Crafts Sulfonylation | Biphenyl and 4-fluorobenzenesulfonyl chloride | High selectivity, catalyst is recoverable | Catalyst efficiency, substrate scope for complex molecules |
| Copper-Catalyzed Cross-Coupling | 4,4'-Dibromobiphenyl and 4-fluorobenzenesulfinate | Use of inexpensive and recyclable catalysts | Catalyst stability and reusability, reaction kinetics |
Advanced Computational Predictions for Rational Design of New Chemical Systems
Computational chemistry offers a powerful toolkit for the rational design of new materials based on the "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" scaffold. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the structure-property relationships of this compound and its derivatives, guiding experimental efforts and accelerating the discovery of novel materials with tailored functionalities.
DFT calculations can be employed to predict the molecular geometry, electronic properties, and vibrational spectra of the target molecule and its oligomers. researchgate.net This information is crucial for understanding the fundamental characteristics that govern its behavior in larger systems, such as polymers. For instance, computational studies can elucidate the influence of the sulfonyl and fluoro groups on the electron distribution and conformational preferences of the biphenyl unit, which in turn affects the macroscopic properties of materials derived from it.
MD simulations are particularly valuable for predicting the properties of polymers and blends incorporating "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" units. jcsp.org.pk By simulating the interactions between polymer chains, it is possible to predict key parameters such as the Flory-Huggins interaction parameter, which indicates the miscibility of polymer blends. jcsp.org.pk Such simulations can also be used to investigate the morphology and transport properties of membranes, which is highly relevant for applications like fuel cells and water purification. mdpi.com
The table below summarizes key computational methods and their potential applications in the study of "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-".
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reaction mechanisms | Understanding fundamental chemical properties, guiding synthesis, predicting reactivity |
| Molecular Dynamics (MD) | Polymer chain conformation, miscibility of blends, mechanical properties, transport phenomena in membranes | Design of high-performance polymers, predicting material performance in specific applications |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of the molecule in a complex environment (e.g., in a polymer matrix or solvent) | Investigating interactions with other molecules, understanding solvation effects |
Development of Hybrid Materials and Composites Incorporating the Chemical Compound
The intrinsic properties of "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-", such as high thermal stability and chemical resistance, make it an excellent candidate for the development of advanced hybrid materials and composites. By incorporating this compound into various matrices, it is possible to create materials with enhanced performance characteristics for a wide range of applications.
A significant area of research is the development of proton exchange membranes (PEMs) for fuel cells. Sulfonated poly(arylene ether sulfone)s (SPAES), which are structurally related to polymers that could be derived from the target compound, are being extensively investigated for this purpose. rsc.org Hybrid membranes, created by incorporating inorganic nanoparticles such as silica (B1680970) or functionalized graphene oxide into a SPAES matrix, have shown improved proton conductivity, dimensional stability, and mechanical strength. rsc.orgresearchgate.netdongguk.edu Future research could explore the synthesis of sulfonated derivatives of "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" and their use in creating novel hybrid membranes.
Another promising direction is the development of high-strength, lightweight composites for aerospace and automotive applications. Poly(ether sulfone) (PES) is known for its excellent mechanical properties and high-temperature performance. specialchem.com Reinforcing a PES matrix derived from "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" with fillers like carbon nanotubes or graphene could lead to composites with superior strength-to-weight ratios and thermal stability. researchgate.net
The table below outlines potential hybrid and composite materials based on "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" and their target applications.
| Material Type | Potential Filler/Matrix | Target Properties | Potential Applications |
| Hybrid Proton Exchange Membrane | Sulfonated silica, graphene oxide, phosphonic acid-functionalized silsesquioxane | High proton conductivity, improved mechanical and thermal stability | Fuel cells, water electrolysis |
| High-Performance Composite | Carbon fiber, graphene, carbon nanotubes | High strength-to-weight ratio, excellent thermal resistance, chemical inertness | Aerospace components, automotive parts, industrial machinery |
| Advanced Dielectric Material | Ceramic nanoparticles (e.g., BaTiO₃, TiO₂) | High dielectric constant, low dielectric loss, high breakdown strength | Capacitors, electronic packaging, high-frequency circuits |
In-Depth Studies on Reaction Kinetics and Thermodynamics Pertaining to the Chemical Compound's Transformations
A fundamental understanding of the reaction kinetics and thermodynamics of "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" is essential for optimizing its synthesis and processing into useful materials. Future research in this area will likely focus on the polymerization reactions involving this compound, as well as its thermal and chemical stability.
Kinetic studies of the polycondensation reactions used to synthesize polymers from "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-" are crucial for controlling the molecular weight and architecture of the resulting polymers. Techniques such as differential scanning calorimetry (DSC) can be used to study the kinetics of polymerization under nonisothermal conditions. nih.gov By analyzing the data with model-based or model-free approaches, it is possible to determine the activation energy and other kinetic parameters of the polymerization process. nih.gov This information is vital for designing efficient and controllable industrial-scale polymer production.
Thermodynamic studies will provide insights into the stability and phase behavior of materials derived from "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-". Thermogravimetric analysis (TGA) can be used to determine the thermal decomposition temperature, providing a measure of the material's stability at high temperatures. nih.govnih.gov DSC can be used to identify the glass transition temperature (Tg) and any melting or crystallization events, which are critical for defining the processing window and service temperature of the material. nih.govnih.gov
The table below lists key kinetic and thermodynamic parameters and the experimental techniques used to measure them.
| Parameter | Significance | Experimental Technique |
| Reaction Kinetics | ||
| Rate Constant (k) | Determines the speed of polymerization | In-situ monitoring (e.g., spectroscopy), dilatometry |
| Activation Energy (Ea) | Indicates the temperature sensitivity of the reaction | Differential Scanning Calorimetry (DSC), Arrhenius plots |
| Reaction Order | Describes how the rate depends on reactant concentrations | Method of initial rates, integral method |
| Thermodynamics | ||
| Glass Transition Temperature (Tg) | Defines the upper service temperature for amorphous polymers | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) |
| Decomposition Temperature (Td) | Indicates the onset of thermal degradation | Thermogravimetric Analysis (TGA) |
| Enthalpy and Entropy of Reaction (ΔH, ΔS) | Determine the spontaneity and equilibrium of reactions | Calorimetry, van't Hoff plots |
By pursuing these future research directions, the scientific community can unlock the full potential of "1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-", paving the way for a new generation of high-performance materials with tailored properties for a wide array of advanced applications.
Q & A
Q. What are the key spectroscopic methods for confirming the structural integrity of 1,1'-biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-?
- Methodological Answer : Structural confirmation relies on a combination of -NMR, -NMR, and IR spectroscopy. For example, -NMR peaks at δ 7.07–7.41 ppm correspond to aromatic protons, while IR absorption near 1740 cm indicates carbonyl groups in related derivatives. Fluorine substituents can be confirmed via -NMR, with shifts typically between -110 to -120 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation .
Q. How can researchers synthesize 1,1'-biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- derivatives?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, nickel-catalyzed cross-coupling of 4,4'-bis[(trifluoromethyl)sulfonyl]oxy]biphenyl with 4-fluorophenyl thiols under inert conditions (e.g., N) at 80–100°C yields sulfonyl derivatives. Solvent choice (e.g., DMAc or DMF) and catalyst loading (e.g., 5 mol% NiCl) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While direct toxicity data for this compound is limited, structurally similar biphenyl sulfonates (e.g., 2,2'-bis(trifluoromethyl)benzidine derivatives) are classified as toxic. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders; conduct reactions in sealed systems. Waste disposal should follow institutional guidelines for sulfonated aromatics .
Advanced Research Questions
Q. How can the proton conductivity of sulfonated biphenyl-based polymers be optimized for fuel cell applications?
- Methodological Answer : Proton conductivity in sulfonated poly(arylene biphenylether sulfone) membranes depends on sulfonation degree (DS) and hydrophobic/hydrophilic block ratios. To optimize:
- Synthesize copolymers with fluorinated units (e.g., 6F-BPA) to enhance thermal stability.
- Adjust DS via controlled reaction time (e.g., 24–48 hrs) and sulfonating agent concentration.
- Characterize using electrochemical impedance spectroscopy (EIS) at 80°C/95% RH. Target conductivity >0.1 S/cm under hydrated conditions .
Q. What strategies resolve contradictions in reported thermal stability data for biphenyl sulfonyl polymers?
- Methodological Answer : Discrepancies often arise from varying DS, molecular weight, and testing protocols. To address:
- Standardize thermogravimetric analysis (TGA) conditions: heating rate (10°C/min), N atmosphere.
- Correlate decomposition temperatures () with DS (e.g., higher DS lowers due to hydrophilic domain instability).
- Use size-exclusion chromatography (SEC) to confirm molecular weight () and polydispersity (<1.5) .
Q. How can biphenyl sulfonyl derivatives be functionalized for antimicrobial applications?
- Methodological Answer : Introduce azanylylidene or spiro-β-lactam moieties via condensation reactions. For example:
- React 4,4'-bis[(4-fluorophenyl)sulfonyl]-biphenyl with indolin-2-one derivatives in ethanol under reflux (12 hrs).
- Screen antimicrobial activity using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity correlates with electron-withdrawing substituents (e.g., -SO) enhancing membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
